molecular formula C16H18N2OS B5712619 3-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)propanamide

3-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)propanamide

Cat. No. B5712619
M. Wt: 286.4 g/mol
InChI Key: ZPXNWBXPABDIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)propanamide is a chemical compound that belongs to the class of amides, which are widely used in medicinal chemistry. This compound is also known as MPTP, and it has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of MPTP is not fully understood. However, it is believed that MPTP exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. MPTP has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
MPTP has been shown to have various biochemical and physiological effects. In cancer cells, MPTP induces apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression. In inflammation, MPTP reduces the production of pro-inflammatory cytokines and chemokines by inhibiting NF-κB activation. In neurodegenerative disorders, MPTP protects neurons against oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.

Advantages and Limitations for Lab Experiments

MPTP has several advantages for lab experiments. It is easy to synthesize, and its purity can be improved by recrystallization. MPTP is also relatively stable and can be stored for long periods without degradation. However, MPTP has some limitations for lab experiments. It is highly toxic and can cause severe health effects if not handled properly. MPTP also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for MPTP research. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to study the structure-activity relationship of MPTP and develop more potent derivatives. Additionally, the mechanism of action of MPTP needs to be further elucidated to fully understand its therapeutic effects.

Synthesis Methods

The synthesis of MPTP involves the reaction of 3-pyridinemethanamine with 4-methylphenylthioacetic acid, followed by the addition of propionyl chloride. This reaction results in the formation of 3-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)propanamide. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

MPTP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, MPTP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, MPTP has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, MPTP has been shown to protect neurons against oxidative stress and inflammation.

properties

IUPAC Name

3-(4-methylphenyl)sulfanyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-13-4-6-15(7-5-13)20-10-8-16(19)18-12-14-3-2-9-17-11-14/h2-7,9,11H,8,10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXNWBXPABDIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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